molecular formula C18H23N3S B2512483 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 94030-21-4

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2512483
CAS No.: 94030-21-4
M. Wt: 313.46
InChI Key: HTXOERKCSADZHX-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a phenyl group, and a tetrahydroquinazoline ring system with a thione moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinazoline ring: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the dimethylaminoethyl group: This step involves the alkylation of the tetrahydroquinazoline intermediate with a suitable dimethylaminoethyl halide, often in the presence of a base like potassium carbonate.

    Thionation: The final step involves the conversion of the carbonyl group to a thione group using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(dimethylamino)ethyl)-2-phenylquinazoline-4(1H)-thione: Lacks the tetrahydro ring system, which may affect its biological activity.

    1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-one: Contains a carbonyl group instead of a thione group, which can influence its reactivity and interactions.

Uniqueness

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its specific combination of functional groups and ring system. The presence of the thione group, in particular, imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3S/c1-20(2)12-13-21-16-11-7-6-10-15(16)18(22)19-17(21)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXOERKCSADZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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